3-Bromo-1-methyl-1H-indazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

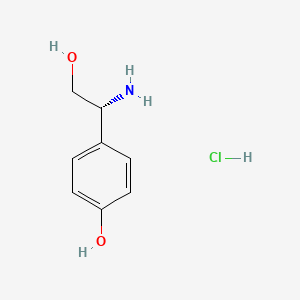

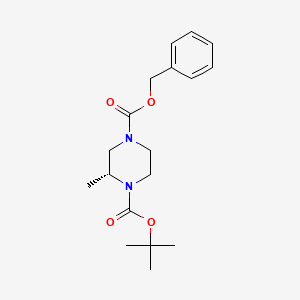

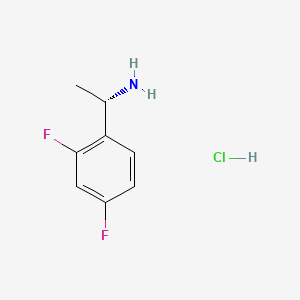

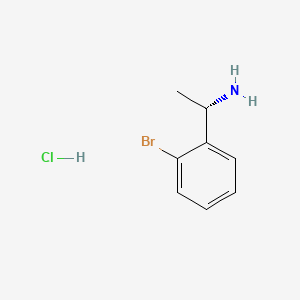

3-Bromo-1-methyl-1H-indazol-5-amine is a chemical compound with the empirical formula C8H8BrN3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of indazole derivatives, including 3-Bromo-1-methyl-1H-indazol-5-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-methyl-1H-indazol-5-amine is represented by the SMILES stringCN1N=C(C2=CC(Br)=CC=C12)N . The molecular weight of this compound is 226.07 . Chemical Reactions Analysis

3-Bromo-1H-indazol-5-amine acts as a reagent for the preparation of polycyclic indazole derivatives that are ERK inhibitors and their use in the treatment and prevention of cancer, anilino quinazolines as antitumor agents .Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-indazol-5-amine is a solid compound . It has a molecular weight of 226.07 . The compound’s InChI key is BKBSBRJIGMVBFM-UHFFFAOYSA-N .Scientific Research Applications

Anti-inflammatory Agents

Indazole derivatives have been studied for their potential as anti-inflammatory agents. Compounds like 3-Bromo-1-methyl-1H-indazol-5-amine can be synthesized and screened for in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. Some derivatives have shown high anti-inflammatory activity with minimal ulcerogenic potential .

Antimicrobial Activity

The indazole nucleus has been associated with antimicrobial properties. Research indicates that certain indazole derivatives exhibit significant activity against a range of microbial pathogens. This makes 3-Bromo-1-methyl-1H-indazol-5-amine a candidate for further exploration in the development of new antimicrobial agents .

Anti-HIV Activity

Indazole derivatives have also been explored for their potential in anti-HIV therapies. The structural diversity of these compounds allows for the inhibition of various stages of the HIV replication cycle3-Bromo-1-methyl-1H-indazol-5-amine could be part of a new class of anti-HIV drugs with improved efficacy and reduced side effects .

Anticancer Applications

The antiproliferative activity of indazole derivatives makes them interesting candidates for cancer research. Some derivatives have been found to inhibit the growth of neoplastic cell lines at low concentrations, causing a block in the G0–G1 phase of the cell cycle. This suggests that 3-Bromo-1-methyl-1H-indazol-5-amine may have applications in developing novel anticancer therapies .

Hypoglycemic Agents

Indazole derivatives have shown hypoglycemic activity, which is beneficial for the treatment of diabetes. By modulating blood sugar levels, compounds like 3-Bromo-1-methyl-1H-indazol-5-amine could be used to manage diabetes more effectively .

Antiprotozoal Activity

The fight against protozoal infections could benefit from the development of indazole-based drugs. Research has indicated that indazole derivatives can act as antiprotozoal agents, providing a new avenue for treating diseases caused by protozoan parasites .

Antihypertensive Effects

Indazole derivatives have been evaluated for their potential as antihypertensive agents. By affecting vascular smooth muscle function and blood pressure regulation, compounds like 3-Bromo-1-methyl-1H-indazol-5-amine could contribute to the management of hypertension .

Other Biological Activities

Beyond the applications mentioned above, indazole derivatives exhibit a range of other biological activities, including antifungal, antiviral, and antioxidant properties. This versatility makes 3-Bromo-1-methyl-1H-indazol-5-amine a compound of interest for diverse scientific research applications .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-1-methyl-1H-indazol-5-amine is not explicitly stated, indazole derivatives have been found to have diverse biological activities. For instance, they have been used in the preparation of compounds for treating tau protein-associated disease and as Wee1 inhibitors for the treatment of kinase-related diseases . They have also been used in the synthesis of compounds with antitumor activity .

Safety and Hazards

Future Directions

Indazole derivatives, including 3-Bromo-1-methyl-1H-indazol-5-amine, have shown potential in various areas of medicinal chemistry. They have been used in the development of compounds with antitumor activity , and there is potential for further exploration of these compounds for novel therapeutic possibilities .

properties

IUPAC Name |

3-bromo-1-methylindazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANSJHKJTNWLNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653301 |

Source

|

| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methyl-1H-indazol-5-amine | |

CAS RN |

1092351-49-9 |

Source

|

| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.